molecular formula C7H9ClN2S B11787981 4-Chloro-2-(pyrrolidin-1-YL)thiazole

4-Chloro-2-(pyrrolidin-1-YL)thiazole

Cat. No.: B11787981
M. Wt: 188.68 g/mol
InChI Key: RROXXCPSCCUQIE-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyrrolidin-1-YL)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chlorine atom and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(pyrrolidin-1-YL)thiazole typically involves the reaction of 2-chlorothiazole with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-chlorothiazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(pyrrolidin-1-YL)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), DMF, pyrrolidine

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiazoles

Scientific Research Applications

4-Chloro-2-(pyrrolidin-1-YL)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyrrolidin-1-YL)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(Pyrrolidin-1-YL)thiazole: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    4-Chloro-2-(morpholin-1-YL)thiazole: Contains a morpholine ring instead of a pyrrolidine ring, leading to different steric and electronic properties.

    2-(Piperidin-1-YL)thiazole: Features a piperidine ring, which can influence its pharmacokinetic and pharmacodynamic profiles.

Uniqueness: 4-Chloro-2-(pyrrolidin-1-YL)thiazole is unique due to the presence of both the chlorine atom and the pyrrolidine ring, which confer specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, while the pyrrolidine ring enhances the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

4-chloro-2-pyrrolidin-1-yl-1,3-thiazole

InChI

InChI=1S/C7H9ClN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4H2

InChI Key

RROXXCPSCCUQIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)Cl

Origin of Product

United States

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